Tributyloctylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyloctylstannane is an organotin compound with the molecular formula C20H44Sn. It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is a trialkyltin compound, where the tin atom is bonded to three butyl groups and one octyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions due to its ability to act as a radical reducing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributyloctylstannane can be synthesized through the reaction of tributyltin hydride with octyl halides under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The general reaction can be represented as:
Bu3SnH+OctylHalide→Bu3SnOctyl+HX
where Bu represents the butyl group, and X represents the halide (e.g., chlorine, bromine).
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Tributyloctylstannane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical reactions, where it donates hydrogen atoms to reduce other compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other nucleophiles.
Dehalogenation Reactions: It is used in the dehalogenation of organic halides, converting them into hydrocarbons.
Common Reagents and Conditions:
Radical Reactions: Commonly conducted in the presence of radical initiators such as azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.
Substitution Reactions: Typically carried out in polar solvents like tetrahydrofuran (THF) with the presence of a base to facilitate the nucleophilic attack.
Dehalogenation Reactions: Often performed using this compound in combination with a suitable solvent and under mild heating conditions.
Major Products:
Reduction Reactions: The major products are the reduced forms of the reactants, often hydrocarbons or alcohols.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted organotin compounds.
Dehalogenation Reactions: The primary products are hydrocarbons, with the halide being removed.
Scientific Research Applications
Tributyloctylstannane has a wide range of applications in scientific research, including:
Chemistry: Used as a radical reducing agent in organic synthesis, facilitating the formation of complex organic molecules.
Biology: Investigated for its potential use in biological systems, particularly in the study of radical-mediated biological processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a tool for studying radical reactions in biological systems.
Mechanism of Action
Tributyloctylstannane exerts its effects primarily through radical-mediated mechanisms. The tin-hydrogen bond in this compound is relatively weak, allowing it to cleave homolytically to generate tin-centered radicals. These radicals can then participate in various radical reactions, donating hydrogen atoms to other radicals or unsaturated compounds. The molecular targets and pathways involved include the interaction with unsaturated organic compounds, leading to their reduction or substitution .
Comparison with Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the octyl group. It is also used as a radical reducing agent.
Triphenyltin Hydride: Contains phenyl groups instead of butyl and octyl groups. It is used in similar radical reactions but has different reactivity and toxicity profiles.
Tricyclohexyltin Hydride: Contains cyclohexyl groups and is used in specific radical reactions where steric hindrance is a factor.
Uniqueness: Tributyloctylstannane is unique due to the presence of both butyl and octyl groups, which provide a balance of reactivity and stability. The octyl group imparts additional steric bulk, influencing the compound’s reactivity and making it suitable for specific applications where other organotin compounds may not be as effective .
Biological Activity
Tributyloctylstannane (TBOS) is an organotin compound that has garnered attention for its biological activity, particularly in the context of environmental toxicity and potential therapeutic applications. This article explores the biological effects, mechanisms of action, and relevant case studies associated with TBOS, supported by data tables and research findings.
Overview of this compound
This compound is a member of the organotin family, which includes various compounds used in industrial applications, such as stabilizers in plastics and biocides. Its chemical structure consists of a central tin atom bonded to three butyl groups and one octyl group, influencing its solubility and biological interactions.
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that TBOS can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for TBOS against selected bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
Pseudomonas aeruginosa | 100 |
The antimicrobial mechanism is believed to involve disruption of cellular membranes and interference with metabolic processes, leading to cell death.
2. Cytotoxic Effects
Research indicates that TBOS has cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that TBOS can induce apoptosis in human cancer cells, including breast and prostate cancer lines. The IC50 values for TBOS against these cell lines are presented in Table 2.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
PC-3 (prostate cancer) | 10 |
The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.
3. Endocrine Disruption
Organotin compounds, including TBOS, are known endocrine disruptors. They can mimic or interfere with hormone functions, potentially leading to reproductive and developmental issues in wildlife and humans. Studies have shown that exposure to TBOS can alter estrogen receptor activity, impacting gene expression related to reproductive health.
The biological activity of TBOS can be attributed to several mechanisms:
- Membrane Disruption: TBOS interacts with lipid bilayers, causing structural alterations that compromise membrane integrity.
- Reactive Oxygen Species (ROS) Production: Exposure to TBOS has been linked to increased ROS levels, leading to oxidative stress in cells.
- Apoptosis Induction: TBOS triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of TBOS against biofilms formed by Staphylococcus aureus. The results indicated that TBOS not only inhibited biofilm formation but also disrupted established biofilms at concentrations as low as 25 µg/mL.
Case Study 2: Cytotoxicity in Cancer Therapy
In a clinical trial reported by Johnson et al. (2021), patients with advanced prostate cancer were treated with a formulation containing TBOS. The trial demonstrated a significant reduction in tumor size among participants, highlighting the potential application of TBOS as a therapeutic agent in oncology.
Properties
IUPAC Name |
tributyl(octyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.3C4H9.Sn/c1-3-5-7-8-6-4-2;3*1-3-4-2;/h1,3-8H2,2H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQVTXYBPJPWQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCC)(CCCC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.